N-(4-bromo-2-methylphenyl)-2-chloroacetamide N-(4-bromo-2-methylphenyl)-2-chloroacetamide Cosan-528 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 96686-51-0
VCID: VC0524244
InChI: InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
SMILES: CC1=C(C=CC(=C1)Br)NC(=O)CCl
Molecular Formula: C9H9BrClNO
Molecular Weight: 262.53 g/mol

N-(4-bromo-2-methylphenyl)-2-chloroacetamide

CAS No.: 96686-51-0

Cat. No.: VC0524244

Molecular Formula: C9H9BrClNO

Molecular Weight: 262.53 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-2-chloroacetamide - 96686-51-0

Specification

CAS No. 96686-51-0
Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-2-chloroacetamide
Standard InChI InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Standard InChI Key AKNLFHJQVCPHHO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)NC(=O)CCl
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CCl
Appearance Brown solid powder

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(4-Bromo-2-methylphenyl)-2-chloroacetamide features a substituted phenyl ring with bromine at the para position and a methyl group at the ortho position relative to the acetamide functional group. The chlorine atom on the acetyl moiety further enhances its electrophilic character. The SMILES notation (CC1=C(C=CC(=C1)Br)NC(=O)CCl) and InChI key (AKNLFHJQVCPHHO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight262.53 g/mol
Density1.578 g/cm³
Boiling Point372.3°C at 760 mmHg
Melting Point>130°C (decomposition)
LogP (Partition Coefficient)3.007
PSA (Polar Surface Area)29.1 Ų

The compound’s relatively high LogP value suggests significant hydrophobicity, which may facilitate membrane permeation in biological systems .

Spectroscopic and Collision Cross-Section Data

Mass spectrometry reveals prominent adducts, including [M+H]⁺ at m/z 261.96288 and [M+Na]⁺ at m/z 283.94482, with predicted collision cross-sections (CCS) of 146.0 Ų and 150.0 Ų, respectively . These CCS values, calculated using ion mobility spectrometry, aid in distinguishing the compound from structural analogs in complex mixtures.

Synthesis and Production

Arylamine Protection and Bromination

A patented synthesis route (CN103787895A) outlines a three-step process starting with ortho-toluidine :

  • Arylamine Protection: Ortho-toluidine reacts with acetic anhydride to form N-(2-methylphenyl)acetamide, minimizing undesired side reactions during subsequent bromination.

  • Bromination: N-(2-methylphenyl)acetamide undergoes regioselective bromination using N-bromosuccinimide (NBS) in tetrachloroethane, yielding N-(4-bromo-2-methylphenyl)acetamide.

  • Hydrolysis: Acidic hydrolysis with concentrated HCl and dioxane cleaves the acetamide group, producing 4-bromo-2-methylaniline, which is subsequently acetylated with chloroacetyl chloride to form the target compound .

Table 2: Optimal Reaction Conditions for Bromination

ParameterValue
SolventTetrachloroethane
TemperatureReflux (~120°C)
Reaction Time4 hours
NBS Equivalents1.7–1.8 mol per mol

This method achieves a 68–72% yield with >95% purity, as verified by HPLC .

Antifungal Applications and Mechanisms

Biological Activity

N-(4-Bromo-2-methylphenyl)-2-chloroacetamide exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8–16 µg/mL . The chlorine and bromine substituents likely disrupt fungal cell membrane integrity by alkylating thiol groups in essential enzymes.

Structure-Activity Relationships (SAR)

  • Halogen Positioning: Para-bromination enhances lipid solubility, improving diffusion across fungal cell walls.

  • Methyl Group: The ortho-methyl group sterically shields the acetamide moiety, reducing metabolic deactivation by cytochrome P450 enzymes .

Recent Advances and Future Directions

Analytical Method Development

Recent studies leverage UPLC-QTOF-MS to detect the compound in environmental samples at concentrations as low as 0.1 ppb, addressing concerns about its persistence in aquatic systems .

Hybrid Derivatives

Structural hybridization with triazole moieties has yielded analogs with dual antifungal and antibacterial activity, though none have yet entered clinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator